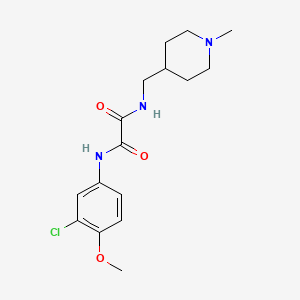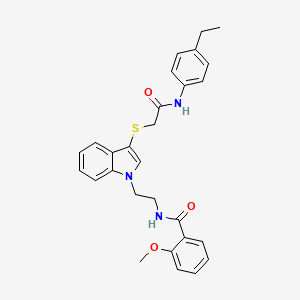
N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including an amide, a thioether, and an indole ring. The presence of these functional groups suggests that this compound could exhibit a variety of chemical behaviors and could potentially be involved in a range of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole ring, for example, would contribute to the compound’s aromaticity, which could affect its reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the amide group could participate in hydrolysis reactions, while the thioether group could be involved in oxidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .Aplicaciones Científicas De Investigación
Chemical Structure and Identification
N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide has been explored for various scientific applications. It's worth noting that while the specific compound was not directly referenced, related compounds and their applications have been studied extensively.
Impurities in Pharmaceuticals : This compound's structural analogs have been identified as impurities in pharmaceutical batches, specifically in Repaglinide, an anti-diabetic drug. Ultra-performance liquid chromatographic methods were used for their detection, and their chemical structures were elucidated through spectral analysis, emphasizing the importance of compound purity and the identification of impurities in drug development (Kancherla et al., 2018).
Antioxidant and Neuroprotective Agents : Derivatives of this compound were synthesized and evaluated for their antioxidant power and activation of the Nrf2 pathway, particularly in the context of neurodegenerative diseases like Alzheimer's. Compounds showed potent antioxidant capacity, neuroprotective effects, and activation of the Nrf2 signaling pathway, highlighting their potential therapeutic application in conditions associated with oxidative stress (Pachón-Angona et al., 2019).
Antimicrobial Activity : Similar benzamide derivatives were synthesized and screened for their antimicrobial properties against various bacteria and fungi. The study found that these compounds could be valuable therapeutic agents for treating microbial diseases, especially bacterial and fungal infections (Desai et al., 2013).
Study of Molecular Interactions : Understanding the molecular interactions and structure of related benzamides has been crucial in pharmaceutical applications. Studies involving single-crystal X-ray diffraction and DFT calculations helped in elucidating the influence of intermolecular interactions on molecular geometry, providing insights into the behavior of these compounds at the molecular level (Karabulut et al., 2014).
Anticancer Activity : Some derivatives have been studied for their anticancer potential. For instance, novel amino-substituted benzamides were synthesized and evaluated for their potential anticancer activity against a panel of 60 cell lines derived from nine cancer types, indicating the compound's versatility in medical research (Bekircan et al., 2008).
Electrochemical Studies for Antioxidant Activity : Electrochemical studies on amino-substituted benzamides revealed their powerful antioxidant capacity by scavenging free radicals. Understanding the electrochemical oxidation mechanisms is pivotal in developing effective antioxidants for therapeutic use (Jovanović et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-3-20-12-14-21(15-13-20)30-27(32)19-35-26-18-31(24-10-6-4-8-22(24)26)17-16-29-28(33)23-9-5-7-11-25(23)34-2/h4-15,18H,3,16-17,19H2,1-2H3,(H,29,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXPKFICFZOBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
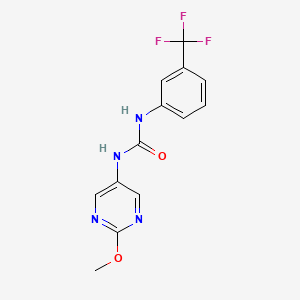
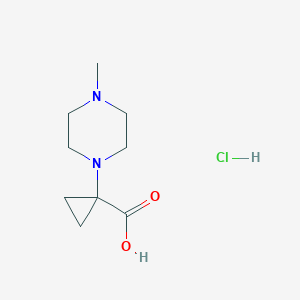
![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2569676.png)
![(3,6-Dichloropyridin-2-yl)-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B2569677.png)

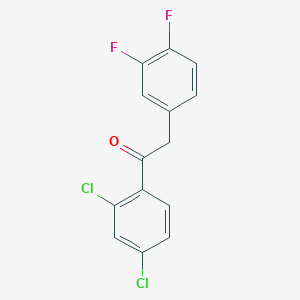
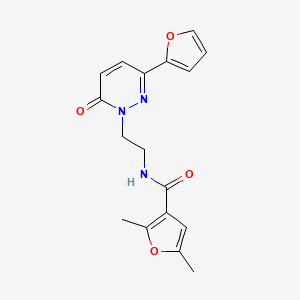
![3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea](/img/structure/B2569685.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide](/img/structure/B2569686.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2569687.png)


![N-(1-benzylpiperidin-4-yl)-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide](/img/structure/B2569694.png)
